molecular formula C22H24N2O3S B11086645 Propan-2-yl {[3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate

Propan-2-yl {[3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate

Cat. No.: B11086645
M. Wt: 396.5 g/mol
InChI Key: VIRUVEDTTXYRFX-UHFFFAOYSA-N
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Description

ISOPROPYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2-QUINOLINYL]SULFANYL}ACETATE is a complex organic compound with a unique structure that combines a quinoline core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2-QUINOLINYL]SULFANYL}ACETATE typically involves a multistep process. One common method includes the condensation of aromatic aldehydes, cyanothioacetamide, and α-halocarbonyl compounds. The reaction proceeds through a series of steps, including the Knoevenagel condensation, Stork reaction, intramolecular transamination, and alkylation .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include controlling temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2-QUINOLINYL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.

Scientific Research Applications

ISOPROPYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2-QUINOLINYL]SULFANYL}ACETATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which ISOPROPYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2-QUINOLINYL]SULFANYL}ACETATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    ISOPROPYL 2-(4-METHOXYPHENYL)ACETATE: Shares a similar core structure but lacks the quinoline and cyano groups.

    ETHYL 2-(4-METHOXYPHENYL)ACETATE: Similar structure with an ethyl group instead of an isopropyl group.

    N-ISOPROPYL-2-(4-METHOXYPHENYL)-4-QUINOLINAMINE: Contains a quinoline core but with different functional groups.

Uniqueness

ISOPROPYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO-2-QUINOLINYL]SULFANYL}ACETATE is unique due to its combination of a quinoline core with cyano and methoxyphenyl groups. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds .

Properties

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

propan-2-yl 2-[[3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate

InChI

InChI=1S/C22H24N2O3S/c1-14(2)27-20(25)13-28-22-18(12-23)21(15-8-10-16(26-3)11-9-15)17-6-4-5-7-19(17)24-22/h8-11,14H,4-7,13H2,1-3H3

InChI Key

VIRUVEDTTXYRFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CSC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=C(C=C3)OC

Origin of Product

United States

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